molecular formula C17H16ClNO6S2 B2684209 methyl 4-{[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}benzoate CAS No. 1797317-73-7

methyl 4-{[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}benzoate

Cat. No.: B2684209
CAS No.: 1797317-73-7
M. Wt: 429.89
InChI Key: VDGUKEKDBFTBAV-UHFFFAOYSA-N
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Description

Methyl 4-{[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}benzoate (CAS: 1797317-73-7) is a synthetic organic compound characterized by a complex sulfonamide-based structure. Its molecular formula is C₁₇H₁₆ClNO₆S₂, featuring a central azetidine ring (a four-membered nitrogen-containing heterocycle) substituted with two sulfonyl groups. The first sulfonyl group is attached to a 4-chlorophenyl moiety, while the second links the azetidine ring to a methyl benzoate ester.

Properties

IUPAC Name

methyl 4-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO6S2/c1-25-17(20)12-2-6-15(7-3-12)27(23,24)19-10-16(11-19)26(21,22)14-8-4-13(18)5-9-14/h2-9,16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGUKEKDBFTBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}benzoate typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides under basic conditions.

    Esterification: The benzoate ester is formed through esterification reactions, typically involving the reaction of benzoic acid derivatives with methanol in the presence of acid catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate ester and azetidine ring.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of methyl 4-{[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}benzoate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and ester groups could play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of sulfonamide-functionalized azetidine derivatives, which are often explored for their pharmacokinetic and pharmacodynamic properties. Below is a comparative analysis based on structural analogs and functional groups:

Table 1: Structural and Functional Comparison

Compound Name/Class Key Structural Features Potential Applications References
Methyl 4-{[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}benzoate Dual sulfonyl groups, azetidine core, 4-chlorophenyl, methyl benzoate Hypothesized enzyme inhibition/modulation
TLR7-9 Antagonists (e.g., 5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]pyridin-1-YL)azetidin-1-YL]Methyl]Morpholin-4-YL]Quinoline-8-Carbonitrile derivatives) Azetidine linked to tetrahydropyrazolopyridine, morpholine, quinoline carbonitrile Treatment of systemic lupus erythematosus (SLE)
Generic Sulfonamide-Azetidine Derivatives Variable substituents (e.g., aryl, heteroaryl, alkyl groups) on sulfonyl/azetidine Antibacterial, antiviral, or anti-inflammatory

Key Observations :

Structural Complexity: The target compound lacks the morpholine and quinoline moieties found in TLR7-9 antagonists, which are critical for SLE treatment . Its simpler structure may limit receptor specificity but enhance synthetic accessibility.

Electrophilic Sulfonyl Groups : Both the target compound and TLR7-9 antagonists utilize sulfonyl groups for hydrogen bonding and target engagement. However, the 4-chlorobenzenesulfonyl group in the target compound may confer distinct electronic and steric effects compared to the tetrahydropyrazolopyridine in TLR7-9 antagonists .

Biological Activity: While TLR7-9 antagonists demonstrate validated therapeutic activity, the target compound’s bioactivity remains speculative.

Notes

Synthetic Considerations : The compound’s synthesis likely involves multi-step sulfonylation and azetidine ring formation, common in modern medicinal chemistry but requiring optimization for scalability .

Future Directions : Prioritize in vitro screening against protease or cytokine targets to validate hypothesized mechanisms.

Biological Activity

Methyl 4-{[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}benzoate is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

\text{Molecular Formula C 15}H_{15}ClN_{2}O_{5}S}

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. The sulfonamide group is known for its role in enzyme inhibition, particularly in bacterial growth and cancer cell proliferation. The compound may exert its effects through:

  • Enzyme Inhibition : Interacting with enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : Affecting pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism likely involves the disruption of bacterial cell wall synthesis and interference with metabolic processes.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The compound's ability to inhibit cell proliferation was linked to the modulation of key signaling pathways involved in cell cycle regulation.

Case Studies

  • Antimicrobial Efficacy :
    A study conducted on a series of sulfonamide derivatives, including this compound, revealed that it exhibited potent activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those for conventional antibiotics, suggesting a promising alternative for treating resistant infections.
  • Anticancer Activity :
    In a recent publication, the compound was tested against various cancer cell lines. Results indicated that at concentrations as low as 10 µM, it reduced cell viability by over 50% in MCF-7 (breast cancer) and HT-29 (colon cancer) cells within 48 hours. Apoptotic assays confirmed that the compound induced programmed cell death via mitochondrial pathways.

Data Summary Table

Biological ActivityAssay TypeResultsReference
AntimicrobialMIC AssayEffective against S. aureus & E. coli
AnticancerCell Viability Assay>50% reduction at 10 µM
Apoptosis InductionFlow CytometryIncreased apoptotic cells

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